Cas no 1334547-75-9 (Chloro[2-(dicyclohexylphosphino)-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl]gold(I))
Chloro[2-(dicyclohexylphosphino)-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl]gold(I) Chemical and Physical Properties
Names and Identifiers
-
- BrettPhos AuCl
- Chloro[2-(dicyclohexylphosphino)-3,6-dimethoxy-2',4',6'-triisopropyl-1,1'-biphenyl]gold(I)
- Chloro[2-(dicyclohexylphosphino)-3,6-dimethoxy-2',4',6'-triisopropyl-1,1'-biphenyl]gold(I), 97%
- 1334547-75-9
- SCHEMBL19469296
- Chloro[2-(dicyclohexylphosphino)-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl]gold(I)
-
- MDL: MFCD22572680
- Inchi: 1S/C35H53O2P.Au.ClH/c1-23(2)26-21-29(24(3)4)33(30(22-26)25(5)6)34-31(36-7)19-20-32(37-8)35(34)38(27-15-11-9-12-16-27)28-17-13-10-14-18-28;;/h19-25,27-28H,9-18H2,1-8H3;;1H/q;+1;/p-1
- InChI Key: CDLGGLLRZVWITN-UHFFFAOYSA-M
- SMILES: [Au]Cl.P(C1=C(C=CC(=C1C1C(=CC(C(C)C)=CC=1C(C)C)C(C)C)OC)OC)(C1CCCCC1)C1CCCCC1
Computed Properties
- Exact Mass: 768.313741g/mol
- Monoisotopic Mass: 768.313741g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 40
- Rotatable Bond Count: 9
- Complexity: 645
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 18.5Ų
Experimental Properties
- Melting Point: 289-294 °C (decomposition)
Chloro[2-(dicyclohexylphosphino)-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl]gold(I) Security Information
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
Chloro[2-(dicyclohexylphosphino)-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl]gold(I) Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 763225-250MG |
Chloro[2-(dicyclohexylphosphino)-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl]gold(I) |
1334547-75-9 | 250mg |
¥791.47 | 2023-11-23 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 763225-1G |
Chloro[2-(dicyclohexylphosphino)-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl]gold(I) |
1334547-75-9 | 97% | 1G |
¥2419.08 | 2022-02-24 | |
| Ambeed | A315927-250mg |
Chloro[2-(dicyclohexylphosphino)-3,6-dimethoxy-2',4',6'-triisopropyl-1,1'-biphenyl]gold(I) |
1334547-75-9 | 98% | 250mg |
$202.0 | 2025-02-24 | |
| Ambeed | A315927-100mg |
Chloro[2-(dicyclohexylphosphino)-3,6-dimethoxy-2',4',6'-triisopropyl-1,1'-biphenyl]gold(I) |
1334547-75-9 | 98% | 100mg |
$109.0 | 2025-02-24 | |
| Ambeed | A315927-1g |
Chloro[2-(dicyclohexylphosphino)-3,6-dimethoxy-2',4',6'-triisopropyl-1,1'-biphenyl]gold(I) |
1334547-75-9 | 98% | 1g |
$595.0 | 2025-02-24 |
Chloro[2-(dicyclohexylphosphino)-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl]gold(I) Related Literature
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
Additional information on Chloro[2-(dicyclohexylphosphino)-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl]gold(I)
Comprehensive Guide to Chloro[2-(dicyclohexylphosphino)-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl]gold(I) (CAS No. 1334547-75-9)
Chloro[2-(dicyclohexylphosphino)-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl]gold(I), with CAS number 1334547-75-9, is a highly specialized organogold compound that has garnered significant attention in modern synthetic chemistry and catalysis. This compound, often referred to as a gold(I) phosphine complex, is widely recognized for its unique structural properties and versatile applications in organic synthesis. Researchers and industry professionals frequently search for gold-catalyzed reactions and phosphine ligands in catalysis, making this compound a topic of interest in both academic and industrial settings.
The molecular structure of Chloro[2-(dicyclohexylphosphino)-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl]gold(I) features a gold(I) center coordinated by a chloro ligand and a bulky, electron-rich phosphine ligand. This configuration enhances its stability and reactivity, making it an excellent candidate for catalytic applications. The presence of dicyclohexylphosphino and dimethoxy groups contributes to its steric and electronic properties, which are critical for controlling reaction selectivity. Such characteristics align with the growing demand for efficient and selective catalysts in pharmaceutical and material science research.
One of the most prominent applications of Chloro[2-(dicyclohexylphosphino)-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl]gold(I) is in the field of homogeneous catalysis. Gold(I) complexes are known for their ability to facilitate C-C bond formation and cyclization reactions, which are pivotal in the synthesis of complex organic molecules. Recent studies highlight its utility in alkyne activation and enantioselective transformations, addressing the need for sustainable and atom-economical synthetic methods. These advancements resonate with current trends in green chemistry and catalytic efficiency, which are frequently searched topics among chemists.
In addition to its catalytic prowess, Chloro[2-(dicyclohexylphosphino)-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl]gold(I) is also explored for its potential in material science. The compound's ability to form stable complexes with organic substrates makes it valuable for designing functional materials with tailored properties. Researchers investigating metal-organic frameworks (MOFs) and luminescent materials often seek information on such gold(I) complexes, as they offer unique photophysical characteristics. This aligns with the increasing interest in advanced materials for optoelectronic applications.
The synthesis and handling of Chloro[2-(dicyclohexylphosphino)-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl]gold(I) require careful consideration of its chemical stability and solubility. Typically stored under inert conditions, this compound is soluble in common organic solvents such as dichloromethane and tetrahydrofuran, facilitating its use in various reaction setups. Safety data sheets and handling protocols are essential for laboratories working with this compound, reflecting the broader emphasis on laboratory safety and best practices in chemical research.
Market dynamics for Chloro[2-(dicyclohexylphosphino)-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl]gold(I) are influenced by its niche applications and the growing demand for high-performance catalysts. Suppliers and manufacturers often highlight its role in pharmaceutical intermediates and specialty chemicals, catering to industries focused on innovation. The compound's CAS number, 1334547-75-9, serves as a key identifier for procurement and regulatory compliance, addressing the needs of professionals searching for reliable chemical suppliers and technical specifications.
Future research directions for Chloro[2-(dicyclohexylphosphino)-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl]gold(I) may explore its potential in asymmetric catalysis and cascade reactions, further expanding its utility in synthetic chemistry. As the scientific community continues to investigate transition-metal catalysis and ligand design, this compound is poised to remain a subject of interest. Its compatibility with emerging trends such as flow chemistry and catalytic C-H activation underscores its relevance in contemporary chemical research.
In summary, Chloro[2-(dicyclohexylphosphino)-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl]gold(I) (CAS No. 1334547-75-9) represents a sophisticated tool for modern chemists, bridging the gap between fundamental research and industrial applications. Its multifaceted role in catalysis, material science, and organic synthesis makes it a valuable asset for researchers and professionals alike. By staying updated on the latest developments and leveraging its unique properties, the scientific community can unlock new possibilities in chemical innovation.
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